molecular formula C20H25F2N3O B2912891 N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4-difluorobenzamide CAS No. 1049410-60-7

N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4-difluorobenzamide

Cat. No. B2912891
CAS RN: 1049410-60-7
M. Wt: 361.437
InChI Key: VMHMNLCICBYHIA-UHFFFAOYSA-N
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Description

N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4-difluorobenzamide is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a small molecule inhibitor of a specific protein that is involved in various physiological processes.

Scientific Research Applications

Polymorphism Studies

Polymorphism, the ability of a substance to exist in more than one form or crystal structure, is a critical aspect of pharmaceutical compounds. A study by Fedorov et al. (2017) on tolazamide, which contains an azepane moiety similar to the query compound, investigated the effect of pressure on two polymorphs of the drug. Understanding the polymorphic behavior under various conditions is essential for drug formulation and stability (Fedorov et al., 2017).

Enantioselective Synthesis

The development of enantioselective synthesis methods for aza-heterocycles, which are common structures in bioactive compounds, is crucial in medicinal chemistry. A study by Jain et al. (2016) demonstrated a palladium-catalyzed enantioselective α-C–H coupling of a wide range of amines, including azepanes. Such methods are pivotal for creating stereoselective compounds with potential therapeutic applications (Jain et al., 2016).

Photoaffinity Labeling

Fluorinated aryl azides, as studied by Schnapp and Platz (1993), are used in photoaffinity labeling to study biological molecules' structure and function. The study's findings on the reaction kinetics and mechanisms of these azides provide valuable insights for designing photoaffinity probes (Schnapp & Platz, 1993).

Electrophilic Fluorination

The synthesis of 2-fluoro-2-pyrrolines through a domino reaction involving difluorocarbene, as explored by Novikov et al. (2003), highlights the synthetic utility of fluorinated intermediates. Such reactions can be employed in the synthesis of fluorinated analogs of bioactive molecules, potentially enhancing their pharmacokinetic properties (Novikov et al., 2003).

properties

IUPAC Name

N-[2-(azepan-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]-2,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25F2N3O/c1-24-10-6-7-18(24)19(25-11-4-2-3-5-12-25)14-23-20(26)16-9-8-15(21)13-17(16)22/h6-10,13,19H,2-5,11-12,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMHMNLCICBYHIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C2=C(C=C(C=C2)F)F)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4-difluorobenzamide

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